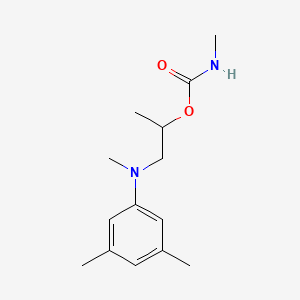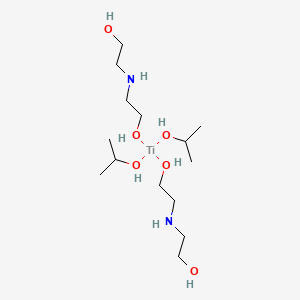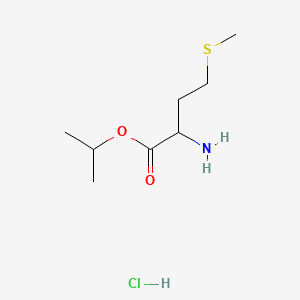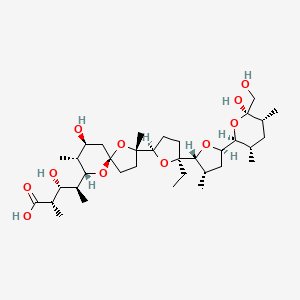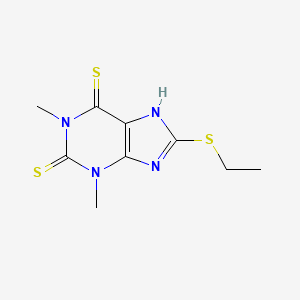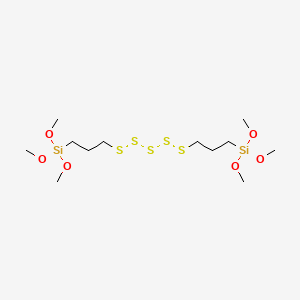
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane is a complex organosilicon compound characterized by its unique structure, which includes multiple methoxy groups, oxygen, sulfur, and silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane typically involves the reaction of silane precursors with methoxy and sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps for purification and quality control. Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the industrial process.
化学反应分析
Types of Reactions
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and sulfur atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
相似化合物的比较
Similar Compounds
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: A similar compound with fewer sulfur atoms and a shorter carbon chain.
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane: Another variant with different substituents on the silicon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methoxy, oxygen, sulfur, and silicon atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
64435-09-2 |
|---|---|
分子式 |
C12H30O6S5Si2 |
分子量 |
486.9 g/mol |
IUPAC 名称 |
trimethoxy-[3-(3-trimethoxysilylpropylpentasulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S5Si2/c1-13-24(14-2,15-3)11-7-9-19-21-23-22-20-10-8-12-25(16-4,17-5)18-6/h7-12H2,1-6H3 |
InChI 键 |
DMFBQMAXLPTYBP-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCSSSSSCCC[Si](OC)(OC)OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
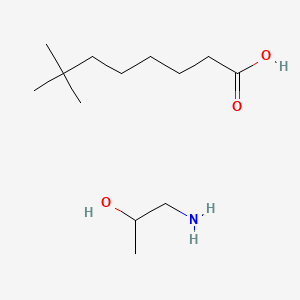
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)


